Oxalyl dihydrazide

Vue d'ensemble

Description

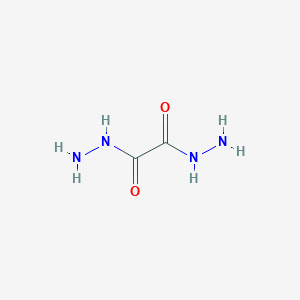

Oxalyl dihydrazide is an organic compound with the chemical formula NH₂NHCOCONHNH₂. It is a colorless or white solid that is poorly soluble in cold water and insoluble in most organic solvents . This compound can act as a ligand on some divalent first-row transition metals like manganese, iron, cobalt, nickel, copper, or zinc .

Méthodes De Préparation

Oxalyl dihydrazide can be synthesized by the reaction of hydrazine hydrate with an oxalate ester in an alcoholic solution at room temperature . Another method involves dissolving oxalyldihydrazide in distilled water, heating it to 80°C, and then adding concentrated nitric acid to obtain oxalyldihydrazide nitrate salt .

Analyse Des Réactions Chimiques

Oxalyl dihydrazide undergoes various chemical reactions, including:

Oxidation and Reduction: It can act as a ligand in the formation of complexes with metals like manganese, iron, cobalt, nickel, copper, and zinc.

Substitution: It can be used in the synthesis of new complexes by template condensation with glyoxal in a methanolic medium.

Crosslinking: It is used as a crosslinker for the enrichment of carbonylated proteins within a microfluidic chip.

Applications De Recherche Scientifique

Material Science

- Polymorphism Studies : ODH exhibits five known polymorphs, which can impact its stability and reactivity. Research has utilized techniques such as powder X-ray diffraction to analyze these polymorphs, revealing insights into their structural transformations under various conditions . Understanding these polymorphic forms is essential for tailoring materials for specific applications, such as drug formulation and organic electronics.

- Inclusion Compounds : ODH can form inclusion compounds with various host molecules, enhancing its utility in solid-state reactions and material design. These compounds can be used to control crystal morphology, which is vital in developing new materials with desirable properties .

Pharmaceutical Applications

- Drug Development : The polymorphic nature of ODH is particularly relevant in pharmaceuticals, where different crystal forms can lead to variations in solubility and bioavailability. Studies have shown that the stability of ODH's polymorphs can significantly affect their pharmacokinetic profiles .

- Schiff Bases Synthesis : ODH serves as a precursor for synthesizing Schiff bases, which have been explored for their potential antimicrobial and anticancer activities. Initial studies indicate that metal complexes derived from ODH exhibit promising biological activities .

Catalysis

- Catalytic Reactions : ODH has been investigated as a component in catalytic systems. For instance, it has been used in combustion synthesis processes where it aids in selective CO oxidation and hydrogen production from methanol . The efficiency of ODH in these reactions highlights its potential role as a catalyst or catalyst modifier.

Polymorphism Investigation

A comprehensive study on the polymorphism of ODH utilized density functional theory (DFT) to explore the stability of different forms under varying conditions. The findings indicated that specific environmental factors could favor the formation of one polymorph over another, impacting its application in drug delivery systems .

Antimicrobial Activity of Schiff Bases

Research conducted on Schiff bases derived from ODH demonstrated significant antimicrobial activity against various bacterial strains. This study employed a series of metal complexes, revealing that certain metal ions enhance the biological activity of the Schiff bases compared to their parent compounds .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Material Science | Polymorphism studies | Five polymorphs identified; affects stability |

| Inclusion compounds | Enhances material properties | |

| Pharmaceutical | Drug formulation | Polymorphic forms impact solubility |

| Synthesis of Schiff bases | Exhibits antimicrobial properties | |

| Catalysis | Combustion synthesis | Effective in CO oxidation and hydrogen production |

Mécanisme D'action

Oxalyl dihydrazide acts as a ligand, forming complexes with divalent first-row transition metals. These complexes can exhibit various biological activities, such as antibacterial properties . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparaison Avec Des Composés Similaires

Oxalyl dihydrazide is similar to other hydrazides, such as:

- Succinic dihydrazide

- Carbohydrazide

- Thiocarbohydrazide

- Thiosemicarbazide

- Semicarbazide hydrochloride

- Formic hydrazide

- Propanoic acid hydrazide

Compared to these compounds, oxalyldihydrazide is unique in its ability to form complexes with a wide range of metals and its use as a crosslinker in biological applications.

Activité Biologique

Oxalyl dihydrazide (ODH) is a hydrazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its structural features, which contribute to its pharmacological potential. The following sections delve into the biological activity of ODH, including its synthesis, mechanisms of action, and findings from various studies.

Chemical Structure and Properties

This compound is represented by the molecular formula C2H6N4O2. Its structure consists of two hydrazine groups linked by an oxalyl moiety, which is pivotal in its biological interactions. The compound exhibits polymorphism, with several conformational forms that can influence its stability and reactivity in biological systems .

Antimicrobial Properties

ODH has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, a recent investigation demonstrated that ODH derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Antiproliferative Effects

Research has highlighted the antiproliferative properties of ODH in cancer cell lines. A study reported that ODH significantly reduced cell viability in several human cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis and inhibited cell cycle progression, suggesting its potential as an anticancer agent .

The mechanisms underlying the biological activities of ODH are multifaceted:

- Inhibition of Enzymatic Activity : ODH has been shown to inhibit certain enzymes involved in cellular signaling pathways, which may contribute to its antiproliferative effects.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis through mitochondrial pathways.

- Interaction with Metal Ions : ODH can chelate metal ions, which is significant in microbial inhibition and possibly in anticancer activity through metal-mediated mechanisms .

Study 1: Antimicrobial Activity Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of ODH against a panel of bacterial strains. The results indicated that ODH exhibited a dose-dependent response with the following MIC values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that ODH possesses promising antimicrobial properties, warranting further exploration for therapeutic applications .

Study 2: Antiproliferative Activity in Cancer Cells

Another significant study assessed the antiproliferative effects of ODH on human cancer cell lines. The data revealed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HCT116 (Colon Cancer) | 12 |

| A549 (Lung Cancer) | 15 |

The results indicated that ODH effectively inhibits cancer cell growth at micromolar concentrations, highlighting its potential as an anticancer agent .

Propriétés

IUPAC Name |

ethanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4O2/c3-5-1(7)2(8)6-4/h3-4H2,(H,5,7)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRGUMCEJHQWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)NN)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870823 | |

| Record name | Oxalyl hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

996-98-5 | |

| Record name | Oxalic acid, dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=996-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalyl dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedioic acid, 1,2-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxalyl hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxalohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Oxalyldihydrazide's primary interaction involves its hydrazide groups (–CONHNH2). These groups exhibit strong affinity for carbonyl groups (C=O), especially those present in oxidized proteins known as carbonylated proteins. [, , ] This interaction leads to the formation of stable hydrazone bonds, allowing for the capture and enrichment of carbonylated proteins for analysis. [, ] This capture mechanism is particularly useful in studying oxidative stress, as carbonylated proteins serve as a marker for this condition. [, ]

A:* Molecular Formula: C2H6N4O2* Molecular Weight: 118.10 g/mol* Spectroscopic Data: * Infrared (IR) Spectroscopy: Shows characteristic peaks for carbonyl (C=O) and amine (N–H) stretching vibrations. [, , ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon environments within the molecule. [, , ]

A: Oxalyldihydrazide has demonstrated good compatibility with various materials, including those used in microfluidic devices like poly(methyl methacrylate) (PMMA). [, ] This compatibility allows for its immobilization on PMMA surfaces to create platforms for capturing carbonylated proteins. [] Additionally, it exhibits stability under acidic conditions (pH 2), which is crucial for its use in spectrophotometric assays for determining the concentration of compounds like δ4-3-ketosteroids. []

A: Oxalyldihydrazide, in conjunction with copper catalysts and ketones, efficiently promotes the amination of aryl halides in aqueous solutions. [, ] This three-component catalytic system (CuO/Oxalyldihydrazide/hexane-2,5-dione) offers a cost-effective and environmentally friendly route for C–N bond formation, crucial in synthesizing various organic compounds. []

A: While computational studies specifically focusing on Oxalyldihydrazide are limited in the provided research, researchers have used COMSOL simulations to model fluid flow within microchannels functionalized with Oxalyldihydrazide. [] This modeling aids in understanding the capture dynamics of carbonylated proteins within these microfluidic devices. []

A: Oxalyldihydrazide demonstrates stability in methanolic solutions, as evidenced by its use in spectrophotometric assays for δ4-3-ketosteroids. [] Furthermore, research highlights its ability to form stable complexes with various metal ions, including trivalent chromium, manganese, and iron, indicating potential for creating stable formulations with enhanced properties. []

ANone: Specific SHE regulations and guidelines pertaining to Oxalyldihydrazide are not explicitly discussed in the provided research. It is crucial to consult relevant safety data sheets and regulatory guidelines for comprehensive information on safe handling, storage, and disposal practices.

A: While the provided research doesn't offer direct comparisons to alternatives, it's important to consider that the choice of a suitable alternative depends heavily on the specific application. For instance, alternative crosslinkers or carbonyl-reactive reagents might exist for capturing carbonylated proteins. [, ] When selecting alternatives, factors like reactivity, specificity, and compatibility with the experimental setup are critical. [, ]

ANone: Specific strategies for recycling and waste management of Oxalyldihydrazide are not detailed in the provided research. It is essential to refer to relevant safety data sheets, regulatory guidelines, and local waste management protocols for appropriate disposal methods.

ANone: Research on Oxalyldihydrazide leverages diverse tools and resources, including:

- Microfluidic platforms: Enable controlled and efficient capture of carbonylated proteins. [, ]

- Spectroscopic techniques: Such as IR and NMR, are crucial for structural characterization and understanding molecular interactions. [, , , ]

- Computational modeling: Tools like COMSOL facilitate the simulation and optimization of processes involving Oxalyldihydrazide, such as in microfluidic devices. []

ANone: While specific historical milestones aren't detailed, the research highlights the evolving role of Oxalyldihydrazide:

- Early applications: Focused on its use as a reagent in spectrophotometric analysis, particularly for determining copper and other metal ions. [, , , ]

- Recent advancements: Demonstrate its application as a crosslinker for capturing and enriching carbonylated proteins, showcasing its potential in oxidative stress research. [, ]

ANone: The research showcases the interdisciplinary nature of Oxalyldihydrazide studies:

- Chemistry and Materials Science: Play a vital role in synthesizing, characterizing, and understanding its properties. [, , , ]

- Analytical Chemistry: Drives its applications in spectrophotometric assays and microfluidic devices for capturing target molecules. [, , ]

- Biological Sciences: Benefit from its ability to capture carbonylated proteins, enabling research on oxidative stress and related conditions. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.